3-iodo-5-methoxy-4H-chromen-4-one
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Overview
Description
3-iodo-5-methoxy-4H-chromen-4-one is a chemical compound with the molecular formula C10H7IO3. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of science .
Chemical Reactions Analysis
3-iodo-5-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include iodine, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-iodo-5-methoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-iodo-5-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the biological context and the specific derivatives of the compound being studied .
Comparison with Similar Compounds
3-iodo-5-methoxy-4H-chromen-4-one can be compared with other similar compounds, such as:
3-Iodo-5,6,7-trimethoxy-4H-chromen-4-one: This compound has additional methoxy groups, which may alter its chemical and biological properties.
3-Iodo-6-methylchromone: The presence of a methyl group instead of a methoxy group can lead to different reactivity and applications.
Properties
IUPAC Name |
3-iodo-5-methoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO3/c1-13-7-3-2-4-8-9(7)10(12)6(11)5-14-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDDDSRWAQSTJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C(=CO2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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